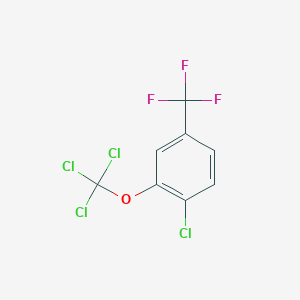

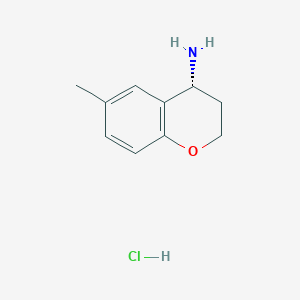

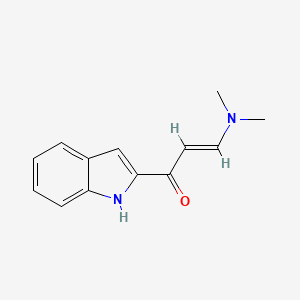

![molecular formula C12H15Cl2NO B1456807 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 1190965-20-8](/img/structure/B1456807.png)

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Descripción general

Descripción

5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15Cl2NO . It has an average mass of 260.160 Da and a monoisotopic mass of 259.053070 Da .

Synthesis Analysis

The synthesis of this compound is typically achieved through organic synthesis reactions . A common method involves reacting appropriate aromatic aldehydes with 3-chloro-1-isopropyl isocyanide in the presence of sodium carbonate to generate an intermediate. This intermediate then reacts with benzylamine hydrochloride to produce the target compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.16 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry

“5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride” is a compound of interest in medicinal chemistry due to its structural uniqueness. It can serve as a scaffold for the development of new pharmaceutical agents. Its spirocyclic structure, incorporating a piperidine moiety, is often associated with biological activity, making it a valuable starting point for drug discovery .

Pharmacology

In pharmacology, this compound’s potential to act on central nervous system targets is explored. The piperidine ring, a common feature in many pharmacologically active molecules, may interact with various neurotransmitter receptors or uptake transporters, which could lead to the development of treatments for neurological disorders .

Biochemistry

Biochemists may investigate “5-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride” for its interaction with enzymes or other proteins. The compound could be used as a probe to understand protein-ligand interactions at a molecular level, aiding in the elucidation of biochemical pathways .

Chemical Research

In chemical research, the compound’s reactivity and stability under different conditions are studied. This can provide insights into the compound’s behavior in various chemical environments, which is essential for its manipulation and use in more complex chemical syntheses .

Industrial Processes

The compound may have applications in industrial processes, such as the synthesis of polymers or as an intermediate in the production of more complex chemicals. Its chlorine substituent could be a reactive site for further functionalization, making it a versatile building block in industrial chemistry .

Environmental Science

Environmental scientists might study the compound for its environmental fate and impact. Understanding its degradation pathways, persistence in different ecosystems, and potential bioaccumulation is crucial for assessing its environmental risks and designing greener chemicals .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

6-chlorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTNNBIFCJHYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(CO2)C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721314 | |

| Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | |

CAS RN |

1190965-20-8 | |

| Record name | 5-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

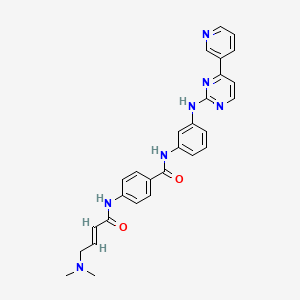

![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)

![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)

![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)

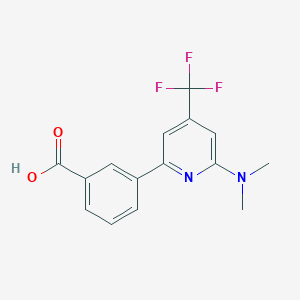

![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

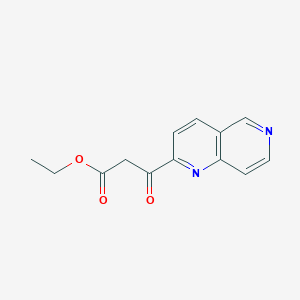

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)